molecular formula C15H16N2O2S B2980097 N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide CAS No. 2411226-80-5

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide

Cat. No.: B2980097
CAS No.: 2411226-80-5
M. Wt: 288.37
InChI Key: DGZJXHXHHOPORZ-UHFFFAOYSA-N
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Description

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide is a synthetic organic compound that features a thiazole ring, an oxirane (epoxide) group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxirane Group: The oxirane ring is formed by the epoxidation of an alkene precursor using peracids such as m-chloroperbenzoic acid (m-CPBA).

    Carboxamide Formation: The final step involves the reaction of the oxirane intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents would be carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxirane ring, converting it to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the epoxide to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Diols: From reduction of the oxirane ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.

    Biological Studies: The compound can be used to study enzyme interactions, particularly those involving epoxide hydrolases and thiazole-containing enzymes.

    Industrial Applications: It may be used in the synthesis of polymers or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The thiazole ring may interact with specific receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide: Similar structure but lacks the methyl group on the thiazole ring.

    N-[2-(5-Methyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide: Similar structure but lacks the phenyl group.

Uniqueness

N-[2-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the thiazole and oxirane rings makes it a versatile compound for various chemical and biological applications.

This compound’s distinct structure and reactivity profile make it a valuable subject for further research and development in multiple scientific fields.

Properties

IUPAC Name

N-[2-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-14(11-5-3-2-4-6-11)17-13(20-10)7-8-16-15(18)12-9-19-12/h2-6,12H,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZJXHXHHOPORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)CCNC(=O)C2CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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